![molecular formula C14H19FN2O5S B4747296 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747296.png)
5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Overview
Description
5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling and its inhibition has been shown to be effective in treating B-cell malignancies.
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to B-cell activation and proliferation. 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have selective activity against BTK, with minimal off-target effects. In preclinical studies, 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has demonstrated potent inhibition of B-cell receptor signaling, leading to decreased proliferation and increased apoptosis in B-cells. In clinical trials, 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been well-tolerated with manageable side effects, such as diarrhea and fatigue.
Advantages and Limitations for Lab Experiments
5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages for lab experiments, including its selective activity against BTK and its ability to inhibit downstream signaling pathways. However, 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
Future Directions
There are several future directions for the development and use of 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide. One area of focus is the combination of 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide with other targeted therapies, such as venetoclax, to improve treatment outcomes for B-cell malignancies. Additionally, there is interest in exploring the use of 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.
Scientific Research Applications
5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide selectively inhibits BTK and downstream signaling pathways in B-cells, leading to apoptosis and decreased proliferation. In vivo studies have demonstrated the efficacy of 5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in reducing tumor growth in xenograft models of CLL and MCL.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O5S/c1-16(10-14(18)17-5-7-22-8-6-17)23(19,20)13-9-11(15)3-4-12(13)21-2/h3-4,9H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDXIYCKIJAPCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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